molecular formula C7H5BrN2O B1529479 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 1443288-95-6

5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B1529479
CAS No.: 1443288-95-6
M. Wt: 213.03 g/mol
InChI Key: MBXZGOJTKAEFBE-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a brominated heterocyclic organic compound It is characterized by the presence of a bromine atom, a methyl group, a keto group, and a nitrile group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the following steps:

  • Starting Materials: The synthesis often begins with readily available starting materials such as 2-methylpyridine or its derivatives.

  • Halogenation: Bromination of the pyridine ring is achieved using bromine (Br2) in the presence of a suitable catalyst or solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom

Scientific Research Applications

5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

  • Industry: The compound can be utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but different position of the methyl group.

  • 2-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: Lacks the bromine atom.

  • 6-Bromo-2-methyl-1,6-dihydropyridine-3-carbonitrile: Different position of the bromine atom.

Uniqueness: 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The presence of both bromine and nitrile groups on the pyridine ring makes it particularly versatile in synthetic chemistry.

Properties

IUPAC Name

5-bromo-2-methyl-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-5(3-9)2-6(8)7(11)10-4/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXZGOJTKAEFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443288-95-6
Record name 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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